3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

3-Chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide (C₁₈H₁₂ClN₃O₂S, MW 369.83 g/mol) is a thiazolo[4,5-f]quinoline-based benzamide derivative. It belongs to a class of heterocyclic compounds featuring a thiazole ring fused with a quinoline core, substituted with a 3-chlorobenzamide moiety and a 5-methoxy group.

Molecular Formula C18H12ClN3O2S
Molecular Weight 369.8 g/mol
Cat. No. B12191645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide
Molecular FormulaC18H12ClN3O2S
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H12ClN3O2S/c1-24-13-9-14-16(12-6-3-7-20-15(12)13)21-18(25-14)22-17(23)10-4-2-5-11(19)8-10/h2-9H,1H3,(H,21,22,23)
InChIKeyNISBOUHLSVCWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Evidence Profile for 3-Chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide


3-Chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide (C₁₈H₁₂ClN₃O₂S, MW 369.83 g/mol) is a thiazolo[4,5-f]quinoline-based benzamide derivative. It belongs to a class of heterocyclic compounds featuring a thiazole ring fused with a quinoline core, substituted with a 3-chlorobenzamide moiety and a 5-methoxy group. This compound is primarily marketed as a research chemical for drug discovery applications, particularly as a kinase inhibitor scaffold and antimicrobial agent candidate [1]. High-strength, head-to-head quantitative biological data for this specific compound are not publicly available from peer-reviewed primary research papers or patents, and the following evidence profile reflects the available structural, quality, and class-level differentiation that guides scientific selection.

Why Generic Substitution with Unsubstituted or Para-Substituted Thiazolo[4,5-f]quinoline Benzamides Carries Quantitative Risk


Closely related analogs—including the unsubstituted benzamide (MW 335.40 g/mol), the 4-bromo derivative (MW 414.3 g/mol), the 2-methoxy analog, and the 4-isopropoxy analog—share the same thiazolo[4,5-f]quinoline core but differ in the benzamide substituent . The 3-chloro substitution introduces a distinct electronic environment (meta-electron-withdrawing effect) and a measurable lipophilicity shift (predicted clogP ~3.8 vs. ~3.2 for unsubstituted), which in analogous heterocyclic series has been shown to alter target binding, metabolic stability, and off-target profiles . Furthermore, supplier-reported purity specifications diverge across analogs (e.g., ≥95% for the 3-chloro derivative versus ≥90% for the 4-bromo analog), directly impacting assay reproducibility . Without compound-specific comparative biological data, simple interchange cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differentiation Evidence: 3-Chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide vs. Closest Analogs


Structural Differentiation: Meta-Chloro Substitution Yields Distinct Lipophilicity and Electronic Profile vs. Unsubstituted Benzamide

The target compound incorporates a chlorine atom at the meta position of the benzamide phenyl ring, whereas the closest analog, N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide, has no halogen substitution . This meta-chloro substitution increases molecular weight (369.83 vs. 335.40 g/mol) and predicted lipophilicity (clogP ~3.8 vs. ~3.2) . Meta-chloro benzamides in heterocyclic systems have been associated with altered hydrogen-bonding capacity and steric effects that modify kinase selectivity profiles, though no direct comparative data exist for this exact scaffold.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Supplier Purity Differentiation: Higher Baseline Purity for 3-Chloro Derivative vs. 4-Bromo Analog

Vendor product specifications indicate that 3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is offered at a baseline purity of ≥95% (HPLC) . In contrast, the 4-bromo analog (4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide) is listed at a minimum purity of ≥90% by certain suppliers . This ≥5 percentage-point difference may reflect distinctions in synthetic accessibility, purification efficiency, or compound stability.

Analytical Chemistry Quality Control Procurement Specifications

Positional Isomer Advantage: Meta-Chloro vs. Ortho-Chloro Substitution Offers Potentially Superior Metabolic Stability

The 2-chloro (ortho) analog, 2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide, is known to be commercially available alongside the 3-chloro derivative . In heterocyclic benzamide series, ortho-chloro substitution has been associated with greater susceptibility to oxidative metabolism and steric hindrance at the amide bond compared to meta-substitution, based on cross-study metabolic stability comparisons in related quinoline-benzamide series [1]. While no direct paired metabolic stability data exist for these exact thiazoloquinoline derivatives, SAR precedent supports preferential selection of the meta-chloro isomer when metabolic robustness is a screening priority.

Drug Metabolism Pharmacokinetics Metabolic Stability

Class-Level Scaffold Validation: Thiazolo[4,5-f]quinoline Framework Demonstrated as a Kinase Inhibitor Platform with Nanomolar Potency in Analogous Series

Direct kinase inhibition data for the 3-chloro derivative are not publicly available. However, a structurally related thiazolo[5,4-f]quinazoline series, which shares the fused thiazole-quinoline pharmacophore, yielded DYRK1A inhibitors with IC₅₀ values of 40, 47, and 50 nM for compounds 7i, 8i, and 9i, respectively [1]. This class-level evidence establishes the thiazoloquinoline core as a validated kinase-targeting scaffold with double-digit nanomolar potency. The 3-chloro benzamide substitution provides an additional vector for optimizing potency and selectivity within this validated framework.

Kinase Inhibition Cancer Research Drug Discovery

Substituent-Specific Kinase Selectivity Modulation: Meta-Chloro Position Predicted to Favor Distinct ATP-Binding Pocket Interactions vs. Para-Substituted Analogs

In a 2019 molecular docking study of quinoline-bearing thiazole derivatives against bacterial DNA gyrase (PDB: 6F86), compound 19 demonstrated a binding affinity of -6.6951 kcal/mol through a network of hydrogen bonds and π-interactions . The positioning of substituents on the benzamide ring was shown to be a critical determinant of binding pose and affinity. The 3-chloro (meta) substitution is predicted to orient the chlorine atom into a distinct sub-pocket of the ATP-binding site compared to the 4-bromo (para) analog, potentially yielding a different kinase selectivity fingerprint. No experimental selectivity data exist for direct comparison.

Kinase Selectivity Molecular Docking ATP-Binding Site

Evidence-Backed Research and Procurement Scenarios for 3-Chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide


Kinase Selectivity Profiling Panels Requiring Halogen Positional Diversity

When assembling a focused set of thiazoloquinoline-based kinase probes, the 3-chloro (meta) derivative fills a critical gap between unsubstituted and para-substituted analogs. Its distinct predicted lipophilicity (clogP ~3.8) and meta electron-withdrawing character complement the profile of the 4-bromo analog, enabling broad exploration of halogen positional effects on kinase selectivity . The ≥95% baseline purity reduces false positives in high-throughput ATP-site competition assays.

Structure-Activity Relationship (SAR) Studies Mapping Benzamide Substituent Effects on Target Engagement

For medicinal chemistry teams systematically evaluating the impact of benzamide substitution on thiazoloquinoline bioactivity, the 3-chloro compound serves as the essential meta-electron-withdrawing representative. When compared to the unsubstituted benzamide (MW 335.40), 4-bromo (MW 414.3), and 2-methoxy analogs, the 3-chloro derivative completes the halogen and electronic substituent matrix, enabling quantitative SAR model construction . The documented purity advantage (≥95%) further supports its role as a high-confidence SAR probe.

Metabolic Stability Screening Prioritizing Meta- over Ortho-Substituted Benzamides

In discovery programs where metabolic stability is a key selection criterion, the 3-chloro isomer is preferred over the 2-chloro (ortho) analog based on class-level SAR indicating reduced susceptibility to oxidative metabolism at the meta position [1]. Procurement of the meta-chloro derivative enables head-to-head microsomal stability comparisons that can validate this positional SAR for the thiazoloquinoline series specifically.

Computational Pharmacophore Modeling and Virtual Screening Campaigns

The 3-chloro derivative's distinct molecular properties—including MW 369.83 g/mol, clogP ~3.8, and specific halogen bonding potential at the meta position—make it a valuable entry for in silico pharmacophore refinement and docking-based virtual screening . Its inclusion in training sets can improve model predictions for halogenated kinase inhibitors derived from the thiazolo[4,5-f]quinoline scaffold.

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